4-Chloro-2-ethynylpyrimidine
Overview
Description
4-Chloro-2-ethynylpyrimidine: is a heterocyclic aromatic compound with the molecular formula C6H3ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the fourth position and an ethynyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethynylpyrimidine typically involves the reaction of 4-chloropyrimidine with acetylene under specific conditions. One common method is the palladium-catalyzed coupling reaction, known as the Sonogashira coupling. This reaction involves the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethynylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form saturated derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, and sodium alkoxide are commonly used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Cross-Coupling Reactions: Biaryl and diaryl derivatives.
Oxidation and Reduction: Oxo-pyrimidines and dihydropyrimidines
Scientific Research Applications
Chemistry: 4-Chloro-2-ethynylpyrimidine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as antiviral, antibacterial, and anticancer agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with unique electronic and optical properties. These materials have applications in electronics, photonics, and nanotechnology .
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethynylpyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes. In anticancer research, it may interfere with cell division by inhibiting key proteins involved in the cell cycle .
Molecular Targets and Pathways:
Enzymes: Inhibition of viral polymerases and kinases.
Receptors: Interaction with cellular receptors involved in signal transduction pathways.
Proteins: Binding to proteins that regulate cell division and apoptosis.
Comparison with Similar Compounds
- 2-Chloro-4-ethynylpyridine
- 2-Bromo-4-ethynylpyridine
- 5-Bromo-2-ethynylpyrimidine
- 2-Ethynylpyrimidine
Comparison: 4-Chloro-2-ethynylpyrimidine is unique due to the specific positioning of the chlorine and ethynyl groups, which confer distinct reactivity and properties. Compared to 2-Chloro-4-ethynylpyridine, it has a different electronic distribution, affecting its reactivity in nucleophilic substitution and cross-coupling reactions. The presence of the pyrimidine ring also influences its biological activity, making it more suitable for certain pharmaceutical applications .
Properties
IUPAC Name |
4-chloro-2-ethynylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c1-2-6-8-4-3-5(7)9-6/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSUWOKWQIAZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593995 | |
Record name | 4-Chloro-2-ethynylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-98-5 | |
Record name | 4-Chloro-2-ethynylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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